An In-depth Technical Guide to (3,3-Dimethylcyclobutyl)methanesulfonyl chloride
An In-depth Technical Guide to (3,3-Dimethylcyclobutyl)methanesulfonyl chloride
Abstract
This technical guide provides a comprehensive overview of (3,3-Dimethylcyclobutyl)methanesulfonyl chloride, a specialized sulfonyl chloride of interest to researchers, scientists, and professionals in drug development. Due to its unique sterically hindered yet reactive nature, this compound presents both challenges and opportunities in the synthesis of novel chemical entities. This document outlines the predicted physicochemical properties, a plausible synthetic pathway, expected reactivity, and potential applications of this compound. The information herein is synthesized from established chemical principles and data from analogous structures, providing a robust theoretical framework in the absence of extensive published data on this specific molecule.
Introduction and Molecular Structure
(3,3-Dimethylcyclobutyl)methanesulfonyl chloride is an organosulfur compound characterized by a sulfonyl chloride functional group attached to a methylene spacer, which is in turn bonded to a 3,3-dimethylcyclobutane ring. The presence of the gem-dimethyl group on the cyclobutane ring introduces significant steric hindrance, akin to a neopentyl-type structure, which is expected to profoundly influence its reactivity and physical properties. This structural motif is of particular interest in medicinal chemistry, where the incorporation of sterically demanding groups can enhance metabolic stability and modulate binding affinity to biological targets.
The sulfonyl chloride moiety is a versatile functional group, widely employed in organic synthesis for the introduction of the sulfonyl group. This group can act as an excellent leaving group in the form of a sulfonate ester or can be used to form stable sulfonamides, a common scaffold in many pharmaceutical agents. The unique combination of the bulky, rigid cyclobutane and the reactive sulfonyl chloride in (3,3-Dimethylcyclobutyl)methanesulfonyl chloride makes it a valuable, albeit challenging, building block for the synthesis of complex molecules.
Caption: Molecular Structure of (3,3-Dimethylcyclobutyl)methanesulfonyl chloride.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Comparison |
| Molecular Formula | C₇H₁₃ClO₂S | - |
| Molecular Weight | 196.70 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Similar to other short-chain alkyl sulfonyl chlorides.[1] |
| Boiling Point | > 200 °C (at 760 mmHg) | Expected to be significantly higher than methanesulfonyl chloride (161 °C) due to increased molecular weight and van der Waals forces.[1] |
| Density | ~1.2 - 1.3 g/cm³ | Higher than water, similar to other sulfonyl chlorides. Methanesulfonyl chloride has a density of 1.48 g/cm³.[1] |
| Solubility | Soluble in aprotic organic solvents (e.g., CH₂Cl₂, THF, toluene). Reacts with protic solvents (e.g., water, alcohols). | Typical for sulfonyl chlorides. The bulky alkyl group may slightly increase lipophilicity compared to smaller analogues. |
| Stability | Moisture-sensitive. Decomposes upon heating to high temperatures. | The sulfonyl chloride group is susceptible to hydrolysis. Thermal decomposition is a known hazard for sulfonyl chlorides. |
Proposed Synthetic Pathway and Experimental Protocol
A plausible and efficient synthesis of (3,3-Dimethylcyclobutyl)methanesulfonyl chloride can be envisioned starting from the commercially available 3,3-dimethylcyclobutanecarboxylic acid. The proposed pathway involves a three-step sequence: reduction of the carboxylic acid to the corresponding alcohol, conversion of the alcohol to a halide, and finally, transformation of the halide to the sulfonyl chloride.
Caption: Proposed synthetic workflow for (3,3-Dimethylcyclobutyl)methanesulfonyl chloride.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of (3,3-Dimethylcyclobutyl)methanol
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
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Addition of Carboxylic Acid: A solution of 3,3-dimethylcyclobutanecarboxylic acid in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.
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Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).
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Quench and Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (3,3-Dimethylcyclobutyl)methanol.
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Purification: The crude alcohol can be purified by vacuum distillation.
Step 2: Synthesis of (Chloromethyl)-3,3-dimethylcyclobutane
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Reaction Setup: A dry flask is charged with (3,3-Dimethylcyclobutyl)methanol and a suitable solvent such as pyridine or an inert solvent with a non-nucleophilic base.
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Chlorination: Thionyl chloride (SOCl₂) is added dropwise to the stirred solution at 0 °C.[2]
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Reaction: The mixture is allowed to warm to room temperature and stirred until the reaction is complete.
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Work-up: The reaction mixture is poured onto ice-water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
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Purification: After filtration and removal of the solvent, the crude (chloromethyl)-3,3-dimethylcyclobutane is purified by vacuum distillation.
Step 3: Synthesis of (3,3-Dimethylcyclobutyl)methanesulfonyl chloride
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Formation of the Sulfinate Salt: (Chloromethyl)-3,3-dimethylcyclobutane is reacted with an aqueous solution of sodium sulfite (Na₂SO₃) to form the sodium (3,3-dimethylcyclobutyl)methanesulfinate salt. This reaction may require elevated temperatures to proceed at a reasonable rate.
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Oxidative Chlorination: The aqueous solution of the sulfinate salt is then treated with sulfuryl chloride (SO₂Cl₂) in a biphasic system (e.g., water/dichloromethane). The reaction is typically exothermic and should be performed with cooling.
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Work-up: The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.
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Purification: After filtration and removal of the solvent, the crude (3,3-Dimethylcyclobutyl)methanesulfonyl chloride is purified by vacuum distillation to yield the final product.
Predicted Reactivity and Applications
The reactivity of (3,3-Dimethylcyclobutyl)methanesulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. However, the steric bulk of the 3,3-dimethylcyclobutyl moiety is expected to significantly influence the kinetics of its reactions.
Caption: Predicted key reactions of (3,3-Dimethylcyclobutyl)methanesulfonyl chloride.
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Reaction with Nucleophiles: Like other sulfonyl chlorides, it is expected to react with a wide range of nucleophiles.[3]
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Alcohols: In the presence of a non-nucleophilic base (e.g., triethylamine or pyridine), it will react with alcohols to form sulfonate esters. These esters are excellent leaving groups, facilitating subsequent SN2 or E2 reactions. However, due to the neopentyl-like steric hindrance, SN2 reactions at the carbon adjacent to the cyclobutane ring are expected to be slow.[4][5]
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Amines: It will readily react with primary and secondary amines to form stable sulfonamides.[3] This reaction is fundamental in the synthesis of many drug candidates.
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Friedel-Crafts Sulfonylation: While possible in principle, Friedel-Crafts reactions with aromatic compounds to form sulfones may be sluggish due to the steric bulk of the sulfonyl chloride.
Potential Applications in Drug Development:
The unique structural features of (3,3-Dimethylcyclobutyl)methanesulfonyl chloride make it an attractive building block for introducing the 3,3-dimethylcyclobutyl moiety into drug candidates. This group can serve as a bioisostere for other bulky groups, such as a tert-butyl group, but with a more rigid conformation. This conformational rigidity can be advantageous for optimizing ligand-receptor interactions. Furthermore, the gem-dimethyl substitution can block sites of metabolism, potentially improving the pharmacokinetic profile of a drug molecule.
Safety and Handling
While specific toxicity data for (3,3-Dimethylcyclobutyl)methanesulfonyl chloride is unavailable, it should be handled with the same precautions as other alkyl sulfonyl chlorides, which are known to be hazardous.
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Toxicity: Assumed to be toxic, corrosive, and a lachrymator.[1] Inhalation, ingestion, and skin contact should be strictly avoided.
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Reactivity Hazards: Reacts exothermically with water, alcohols, and amines. Contact with moisture will produce corrosive hydrogen chloride gas and (3,3-dimethylcyclobutyl)methanesulfonic acid.
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger quantities, a face shield and respiratory protection may be necessary.
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Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and oxidizing agents.
Conclusion
(3,3-Dimethylcyclobutyl)methanesulfonyl chloride represents a valuable yet under-explored synthetic building block. Its predicted physicochemical properties and reactivity, based on sound chemical principles and analogous compounds, suggest its potential utility in the synthesis of complex molecules, particularly in the field of drug discovery. The steric hindrance imparted by the 3,3-dimethylcyclobutyl group presents both a synthetic challenge and an opportunity for fine-tuning molecular properties. The proposed synthetic pathway provides a practical approach for its preparation, enabling further investigation into its chemistry and applications. As with all reactive chemical intermediates, appropriate safety precautions are paramount when handling this compound.
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